N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide
Description
Properties
IUPAC Name |
N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]-4-(6-methylpyridazin-3-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N7O3/c1-18-3-12-26(33-32-18)37-23-10-4-20(5-11-23)27(35)31-22-8-6-21(7-9-22)30-24-17-25(29-19(2)28-24)34-13-15-36-16-14-34/h3-12,17H,13-16H2,1-2H3,(H,31,35)(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSJRIIZDXTMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC4=CC(=NC(=N4)C)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and epigenetics. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H25N5O3
- Molecular Weight : 419.5 g/mol
- CAS Number : Not specified in available data
The compound is believed to exert its biological effects primarily through the inhibition of DNA methyltransferases (DNMTs), which are crucial for DNA methylation processes involved in gene regulation. By inhibiting these enzymes, the compound can reactivate silenced genes, making it a candidate for cancer therapy.
Inhibition of DNA Methyltransferases
Research indicates that derivatives of compounds similar to this compound show significant inhibitory activity against DNMT1, DNMT3A, and DNMT3B. For example, a related compound demonstrated an EC50 value of 0.9 µM against DNMT3A, indicating potent inhibition .
Cytotoxicity in Cancer Cells
The compound has been tested for cytotoxic effects on various cancer cell lines. In particular, it exhibited micromolar-range cytotoxicity against leukemia KG-1 cells, comparable to established DNMT inhibitors . The ability to induce apoptosis in these cells suggests its potential utility in treating hematological malignancies.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound and its analogs:
- Study on DNMT Inhibition :
- Cytotoxicity Assessment :
- Inflammation Studies :
Data Tables
| Compound | Target Enzyme | EC50 (µM) | Cell Line Tested | Cytotoxicity |
|---|---|---|---|---|
| N-(4-(... | DNMT3A | 0.9 | KG-1 | Yes |
| N-(4-(... | DNMT1 | 15 | KG-1 | Yes |
| N-(4-(... | iNOS | N/A | RAW 264.7 | No |
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Cores
N-(2-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl)-3-(quinolin-4-ylamino)benzamide ()
- Core Structure: Pyrimidine with 2-amino and 6-methyl substituents.
- Key Differences: The quinoline substituent on the benzamide (vs. The 2-amino group on pyrimidine may engage in additional hydrogen bonding compared to the target’s 2-methyl group.
- Implications: Quinoline’s planar structure could enhance π-π stacking with aromatic residues in target proteins, whereas pyridazine’s electron-deficient nature may favor dipole interactions .
N-(4-Fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine ()
- Core Structure : Pyrimidine with 6-methyl and 2-phenyl groups.
- Key Differences: A 4-fluoro-3-nitrophenyl group replaces the morpholino-substituted aniline in the target compound. The nitro group introduces strong electron-withdrawing effects, which may influence reactivity and binding kinetics.
- Implications : The fluorine atom could enhance metabolic stability, while the nitro group might limit bioavailability due to toxicity concerns .
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()
- Core Structure : Pyrimidine with 6-methyl and 2-phenyl groups.
- Key Differences: A (4-methoxyphenyl)aminomethyl group at position 5 and a 2-fluorophenylamino group at position 4. Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation, unlike the target compound’s morpholino group.
- Implications: The methoxy group improves solubility, while fluorine enhances lipophilicity.
Analogues with Benzamide Moieties
N-[4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide ()
- Core Structure : Benzamide with sulfamoyl and sulfonyl groups.
- Key Differences: A sulfamoyl linker and morpholine sulfonyl group replace the pyridazinyloxy substituent in the target compound. The 6-methoxypyrimidine differs from the target’s 2-methyl-6-morpholinopyrimidine.
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide ()
- Core Structure : Quinazoline-linked benzamide.
- Key Differences: A bromo-substituted quinazoline replaces the pyrimidine core. The 4-methylphenyl group is less polar than the target’s morpholino-aniline.
- Implications : Quinazoline’s larger heterocycle may enhance binding to ATP pockets in kinases, but bromine adds steric bulk .
Analogues with Heterocyclic Substituents
2-Methoxy-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide ()
- Core Structure : Pyrimidine with 2-methyl and 6-pyrazolyl groups.
- Key Differences: A pyrazole substituent replaces the morpholino group in the target compound. The 2-methoxybenzamide differs from the target’s pyridazinyloxy group.
- Implications : Pyrazole’s nitrogen-rich structure may facilitate metal coordination or hydrogen bonding, while methoxy enhances solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
